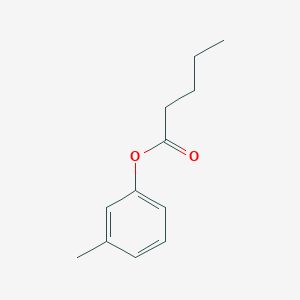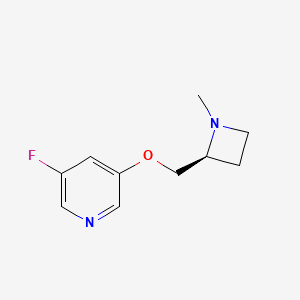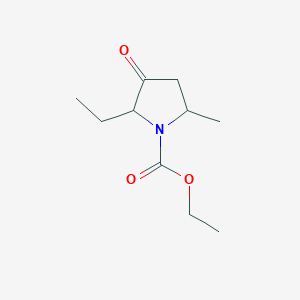![molecular formula C13H11NO B15070114 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-48-9](/img/structure/B15070114.png)
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound features a unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of a methylene group and a methyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves intra- and inter-molecular photocycloadditions of 4-alkoxy-2-quinolone systems with olefins. For example, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the photocycloaddition reactions and subsequent base treatments to ensure high yield and purity. Industrial-scale synthesis would likely require advanced photoreactors and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline compounds.
Applications De Recherche Scientifique
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with various molecular targets. Its unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-allyloxy-2-quinolone: A precursor in the synthesis of the target compound.
4-(but-3-enyloxy)-2-quinolone: Another related compound used in similar photocycloaddition reactions.
Uniqueness
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one stands out due to its tetracyclic structure and the presence of both a methylene and a methyl group
Propriétés
Numéro CAS |
87700-48-9 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3 |
Clé InChI |
RLYMPDWQDMPZMI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)CC3=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

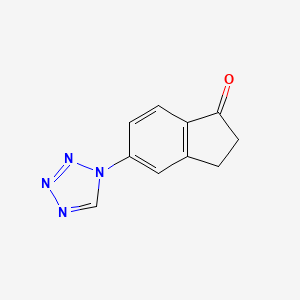
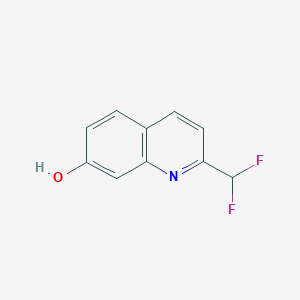


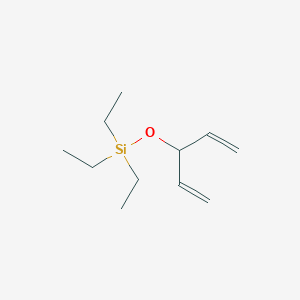
![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
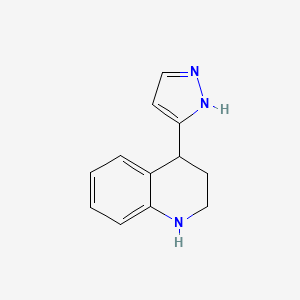
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
